molecular formula C10H31NO6 B1586696 Tetraethylammonium acetate tetrahydrate CAS No. 67533-12-4

Tetraethylammonium acetate tetrahydrate

Cat. No.: B1586696
CAS No.: 67533-12-4
M. Wt: 261.36 g/mol
InChI Key: QNOAKQGNSWGYOE-UHFFFAOYSA-M
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Description

Tetraethylammonium acetate tetrahydrate is a quaternary ammonium compound with the chemical formula (C₂H₅)₄N(OCOCH₃)·4H₂O. It is known for its use in various chemical and industrial applications due to its unique properties. The compound is a crystalline solid that is highly soluble in water and has a melting point of 42-46°C .

Mechanism of Action

Target of Action

Tetraethylammonium acetate tetrahydrate primarily targets autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses, muscle contraction, and various other physiological processes .

Mode of Action

This compound interacts with its targets by blocking them. This blocking action inhibits the normal functioning of these targets, leading to changes in the physiological processes they control . For instance, by blocking autonomic ganglia, this compound prevents signals carrying vasoconstrictor impulses from proceeding .

Biochemical Pathways

The blocking action of this compound on its targets affects several biochemical pathways. For example, by blocking calcium- and voltage-activated potassium channels, it can disrupt the normal flow of potassium ions, which is essential for maintaining the resting potential and repolarization of neurons . This can have downstream effects on nerve impulse transmission and other related physiological processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body and how long it stays active .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For example, by blocking autonomic ganglia, it can cause vasodilation, leading to a decrease in blood pressure . Similarly, by blocking nicotinic acetylcholine receptors, it can affect muscle contraction and other processes controlled by these receptors .

Safety and Hazards

Tetraethylammonium acetate tetrahydrate is considered hazardous. It is a flammable solid and can cause skin and eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Tetraethylammonium acetate tetrahydrate is primarily used in research laboratories to prepare lipophilic salts of inorganic anions . Its future directions are not explicitly mentioned in the search results.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium acetate tetrahydrate plays a significant role in biochemical reactions, particularly as an inhibitor of potassium channels. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to inhibit voltage-gated potassium channels by binding to the external pore region of the channel, thereby blocking the flow of potassium ions. This interaction affects the electrical properties of cells and can modulate cellular excitability and signaling pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by altering ion channel activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of potassium channels by this compound can lead to changes in membrane potential, impacting the release of neurotransmitters and the propagation of action potentials in neurons. Additionally, it can affect the regulation of gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of potassium channels. The compound binds to the external pore region of the channel, preventing the passage of potassium ions. This binding interaction is highly specific and can be influenced by the concentration of this compound and the presence of other ions or molecules. The inhibition of potassium channels by this compound can lead to changes in cellular excitability, neurotransmitter release, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects can include prolonged inhibition of potassium channels and alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit potassium channels without causing significant toxicity. At higher doses, this compound can have toxic or adverse effects, including disruptions in cellular metabolism, ion homeostasis, and overall cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant inhibition of potassium channels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular signaling. The compound interacts with enzymes and cofactors that regulate the activity of potassium channels and other ion channels. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the inhibition of potassium channels by this compound can lead to changes in the concentration of intracellular ions, which in turn can influence metabolic processes and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium acetate tetrahydrate can be synthesized through the reaction of tetraethylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the tetrahydrate form. The general reaction is as follows:

(C2H5)4N+OH+CH3COOH(C2H5)4N(OCOCH3)+H2O(C_2H_5)_4N^+OH^- + CH_3COOH \rightarrow (C_2H_5)_4N(OCOCH_3) + H_2O (C2​H5​)4​N+OH−+CH3​COOH→(C2​H5​)4​N(OCOCH3​)+H2​O

The resulting tetraethylammonium acetate is then hydrated to form the tetrahydrate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium acetate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and metal salts. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the acetate ion is replaced by another nucleophile, resulting in the formation of new quaternary ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium bromide
  • Tetraethylammonium iodide
  • Tetraethylammonium perchlorate
  • Tetraethylammonium cyanide

Uniqueness

Tetraethylammonium acetate tetrahydrate is unique due to its specific acetate anion, which imparts distinct properties such as solubility and reactivity. Compared to other tetraethylammonium salts, the acetate form is particularly useful in organic synthesis and as a phase transfer catalyst .

Properties

IUPAC Name

tetraethylazanium;acetate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C2H4O2.4H2O/c1-5-9(6-2,7-3)8-4;1-2(3)4;;;;/h5-8H2,1-4H3;1H3,(H,3,4);4*1H2/q+1;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOAKQGNSWGYOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-].O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369113
Record name Tetraethylammonium acetate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67533-12-4
Record name Tetraethylammonium acetate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium acetate tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tetraethylammonium acetate tetrahydrate interact with acid gases like CO2 and H2S? What are the downstream effects of this interaction?

A1: this compound (TEAA) acts as a pressure swing absorbent for acid gases like CO2 and H2S. In its molten state, TEAA can reversibly absorb significant amounts of these gases. [, ] For instance, at 50°C and 102 kPa, TEAA can absorb 0.15 mol of CO2 per mole of salt. [] This absorption is attributed to chemical reactions within the melt, though the exact mechanism is still under investigation.

Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and any available spectroscopic data?

A2: this compound has the molecular formula [(C2H5)4N][CH3COO]·4H2O. [] While the exact molecular weight can be calculated from the formula, structural details are available from crystallographic studies. These studies reveal that TEAA forms a layered structure in its solid state. [] Tetraethylammonium cations are sandwiched between nets of puckered polygons formed by hydrogen-bonded acetate anions and water molecules. [] This arrangement contributes to the overall stability and unique properties of the compound. Unfortunately, specific spectroscopic data (NMR, IR, etc.) wasn't detailed within the provided research excerpts.

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